(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane (1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane
Brand Name: Vulcanchem
CAS No.: 1250994-80-9
VCID: VC5230430
InChI: InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-12(4)8-13-9(12)7-14/h9,13H,5-8H2,1-4H3/t9-,12-/m0/s1
SMILES: CC12CCN(CC1NC2)C(=O)OC(C)(C)C
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32

(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane

CAS No.: 1250994-80-9

Cat. No.: VC5230430

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32

* For research use only. Not for human or veterinary use.

(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane - 1250994-80-9

Specification

CAS No. 1250994-80-9
Molecular Formula C12H22N2O2
Molecular Weight 226.32
IUPAC Name tert-butyl (1R,6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Standard InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-12(4)8-13-9(12)7-14/h9,13H,5-8H2,1-4H3/t9-,12-/m0/s1
Standard InChI Key BHALENJCHGHQOK-UWVGGRQHSA-N
SMILES CC12CCN(CC1NC2)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is tert-butyl (1R,6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate . Its bicyclo[4.2.0]octane core consists of a fused six- and four-membered ring system, with two nitrogen atoms at positions 3 and 8. The tert-butoxycarbonyl (Boc) group at position 3 and a methyl substituent at position 6 confer steric and electronic modulation to the structure .

Common synonyms include:

  • (1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane

  • rel-(1R,6S)-tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

  • 1,1-Dimethylethyl (1R,6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

Molecular Formula and Weight

The molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol . The Boc group (C₅H₉O₂) contributes to the compound’s lipophilicity, as evidenced by its calculated partition coefficient (ClogP).

Physicochemical Properties

Structural Data

The compound’s 2D and 3D conformational stability arises from its bicyclic framework, which restricts rotational freedom. Key structural parameters include:

PropertyValueSource
InChI KeyPXSDUVHLZMOBDQ-CABZTGNLSA-N
Canonical SMILESCC12CCN(CC1NC2)C(=O)OC(C)(C)C
Isomeric SMILESC[C@@]12CCN(C[C@@H]1NC2)C(=O)OC(C)(C)C

The Boc group’s carbonyl oxygen participates in hydrogen bonding, while the methyl group enhances hydrophobic interactions .

Synthetic Routes and Methodologies

Key Intermediate Characterization

Critical intermediates include the unprotected amine, (1R,6S)-6-methyl-3,8-diazabicyclo[4.2.0]octane, which is subsequently Boc-protected. Analytical techniques such as NMR and mass spectrometry are employed to verify regiochemical and stereochemical fidelity.

Applications in Organic Synthesis and Drug Discovery

Role as a Building Block

The compound’s rigid bicyclic structure and Boc-protected amine make it valuable for:

  • Peptidomimetics: Mimicking peptide backbones to enhance metabolic stability .

  • Ligand Design: Serving as a scaffold for metalloenzyme inhibitors.

Comparative Analysis with Structural Analogues

Analogues with Modified Substituents

CompoundKey ModificationBiological Activity
(1S,6R)-3-Methyl-3,7-diazabicyclo[4.2.0]octaneLack of Boc groupAntimicrobial
3-Boc-8-azabicyclo[4.2.0]octaneSingle nitrogen in larger ringCatalytic applications

The Boc group in (1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane enhances solubility in organic solvents, facilitating its use in heterogeneous reaction systems.

Future Directions and Research Opportunities

Synthetic Chemistry

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access pure (1R,6S) configurations .

  • Post-Functionalization: Exploring cross-coupling reactions to introduce aryl or heteroaryl groups .

Biological Evaluation

  • Target Identification: Screening against kinase and protease libraries to identify lead candidates.

  • ADMET Profiling: Assessing pharmacokinetic properties for drug-likeness.

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